molecular formula C12H15NO2S B15230101 Benzyl3-(methylsulfanyl)azetidine-1-carboxylate

Benzyl3-(methylsulfanyl)azetidine-1-carboxylate

Cat. No.: B15230101
M. Wt: 237.32 g/mol
InChI Key: IDSWIHPZNYKRKS-UHFFFAOYSA-N
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Description

Benzyl3-(methylsulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl3-(methylsulfanyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl3-(methylsulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azetidine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Benzyl3-(methylsulfanyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl3-(methylsulfanyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyl group and a methylsulfanyl group, which can undergo various chemical transformations. This makes it a versatile compound for use in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

benzyl 3-methylsulfanylazetidine-1-carboxylate

InChI

InChI=1S/C12H15NO2S/c1-16-11-7-13(8-11)12(14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

IDSWIHPZNYKRKS-UHFFFAOYSA-N

Canonical SMILES

CSC1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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